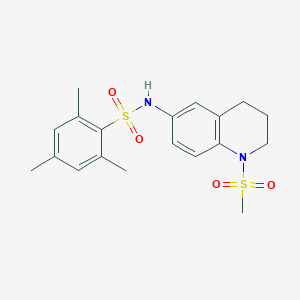

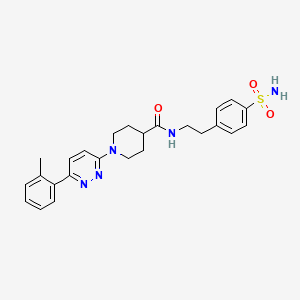

![molecular formula C25H20ClF2N3O2S B2997041 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-56-9](/img/structure/B2997041.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . The molecular formula is C25H20ClF2N3O2S, with an average mass of 499.960 Da and a monoisotopic mass of 499.093292 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group attached to a piperazine ring, and a fluorine atom attached to the quinoline core .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The specific chemical reactions involving this compound are not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 499.960 Da . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Scientific Research Applications

Examination of 4-Aminoquinoline Derivatives for Anticancer Activities

A study by Solomon et al. (2019) explored the potential of 4-aminoquinoline derivatives, particularly focusing on a compound identified as VR23, for anticancer applications. This compound demonstrated significant effectiveness across a variety of cancer types, with a notable preferential toxicity toward cancer cells over non-cancerous cells. The mechanism of action involved causing cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell death, primarily through apoptotic pathways. Additionally, VR23 induced an increase in lysosomal volume specifically in cancer cells, contributing to its cancer cell-killing effect. This compound's potency was further enhanced when combined with other anticancer agents such as bortezomib or monastrol, suggesting a potential for combination therapy in cancer treatment (Solomon et al., 2019).

Synthesis and Antimicrobial Activity of Quinolone Derivatives

Patel et al. (2007) conducted research on the synthesis of quinolone derivatives and their antimicrobial efficacy. The study introduced various substituents at specific positions of the quinolone core, aiming to enhance antibacterial and antifungal properties. The derivatives were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, showcasing a spectrum of antimicrobial activity. This research contributes to the ongoing search for new and effective antimicrobial agents, especially in the face of rising antibiotic resistance (Patel, Patel, & Chauhan, 2007).

Development of Tetracyclic Quinolone Antibacterials

Taguchi et al. (1992) focused on the synthesis of tetracyclic quinolone antibacterials, revealing compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the impact of specific substituents on antibacterial efficacy, with certain derivatives showing potent activity even against nalidixic acid-resistant strains. These findings underscore the potential of tetracyclic quinolone structures in developing new antibacterial drugs capable of addressing drug-resistant bacterial infections (Taguchi et al., 1992).

Future Directions

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF2N3O2S/c26-17-5-8-19(9-6-17)34(32,33)24-16-29-22-10-7-18(27)15-20(22)25(24)31-13-11-30(12-14-31)23-4-2-1-3-21(23)28/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHFBMZBQCFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

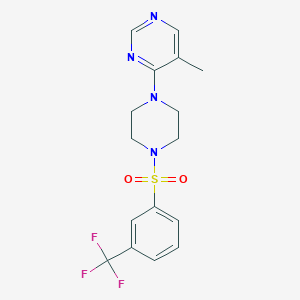

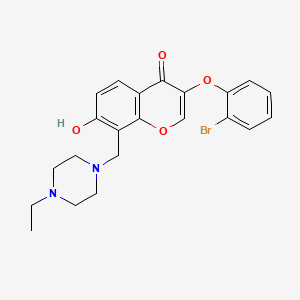

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

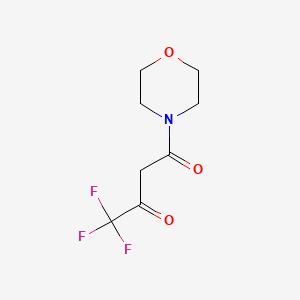

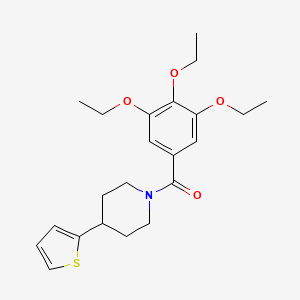

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

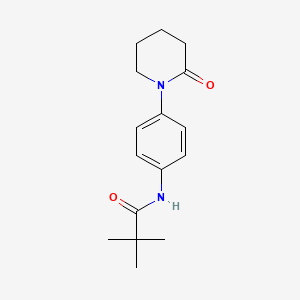

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)